molecular formula C8H15Cl2N3O2 B1434032 ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride CAS No. 1787868-42-1

ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride

Cat. No.: B1434032
CAS No.: 1787868-42-1
M. Wt: 256.13 g/mol
InChI Key: NBTDNRLSXNPCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride typically involves the reaction of ethyl imidazole-4-carboxylate with 2-aminoethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated heterocycles.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid, while substitution reactions can produce a variety of N-substituted imidazole derivatives.

Scientific Research Applications

Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its imidazole moiety.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aminoethyl group can form hydrogen bonds with receptor proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl imidazole-4-carboxylate: A precursor in the synthesis of ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride.

    2-Aminoethyl imidazole: Another imidazole derivative with similar biological activities.

    Imidazole-4-carboxylic acid: A related compound with different functional groups.

Uniqueness

This compound is unique due to its combination of the ethyl ester and aminoethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.

Properties

IUPAC Name

ethyl 1-(2-aminoethyl)imidazole-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7-5-11(4-3-9)6-10-7;;/h5-6H,2-4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTDNRLSXNPCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride
Reactant of Route 3
Reactant of Route 3
ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride
Reactant of Route 4
Reactant of Route 4
ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride
Reactant of Route 5
Reactant of Route 5
ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride
Reactant of Route 6
Reactant of Route 6
ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.